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Compound of Interest

Compound Name: BNC-1

Cat. No.: B1667341

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the BNC-1 antibody in
Western blotting. The BNC-1 antibody targets the Zinc finger protein basonuclin-1 (BNC1), a
key transcription factor involved in the regulation of cell proliferation and differentiation,
particularly in keratinocytes.[1][2]

Product Information

Feature Description

Target Zinc finger protein basonuclin-1 (BNC1)[3][4]

Synonyms Basonuclin, BNC, BSN1, HsT19447[5]

Applications Western Blot (WB), Immu.nocytochemistry
(ICC), Immunohistochemistry (IHC), ELISA[4]

Species Reactivity Human, Mouse, Rat[4][6]

Molecular Weight (Predicted) ~110-111 kDa[1][5]

Cellular Localization Nucleus and Cytoplasm[1][4]

Quantitative Data Summary
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The following table summarizes recommended starting dilutions and observed molecular
weights for the BNC-1 antibody in Western blotting applications. Optimization may be required

for specific experimental conditions.

o Recommended . Observed
Application o Concentration .
Dilution Molecular Weight
Western Blot 1:500 - 1:1000 1.0 pg/mi ~110 kDa[5][6]

BNC1 Signaling Pathway in Keratinocyte
Differentiation

BNCL1 plays a crucial role as a transcription factor in regulating the differentiation of
keratinocytes. It is known to be transcriptionally regulated by p63, a master regulator of
epithelial development.[7] BNCL1, in turn, can influence the expression of genes involved in the
cell cycle and differentiation. One identified pathway involves its regulation of the chemokine
CCL20, which can then modulate the JAK-STAT signaling pathway, impacting cell apoptosis.[8]
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Caption: BNCL1 signaling in keratinocyte differentiation.

Western Blotting Experimental Workflow
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The following diagram outlines the key steps for performing a Western blot experiment using
the BNC-1 antibody.

1. Sample Preparation
(Cell/Tissue Lysate)

!

2. Protein Quantification
(BCA or Bradford Assay)

!

3. SDS-PAGE
(Protein Separation)

!

4. Protein Transfer
(to PVDF or Nitrocellulose Membrane)

!

5. Blocking
(5% non-fat milk or BSA in TBST)

6. Primary Antibody Incubation
(BNC-1 Antibody)

7. Secondary Antibody Incubation
(HRP-conjugated)

!

8. Detection
(ECL Substrate)

!

9. Imaging and Data Analysis
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Caption: Western Blotting workflow for BNC-1 antibody.

Detailed Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of BNC1 protein in cell lysates
and tissue homogenates using the BNC-1 antibody.

1. Materials and Reagents
e BNC-1 Primary Antibody

 HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the host of the
primary antibody)

e Cell lines (e.g., HaCaT, A431) or tissue samples (e.g., skin, testis)
o RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
o BCA or Bradford protein assay kit

e Laemmli sample buffer (4x)

o Tris-glycine SDS-PAGE gels (8-10%)

e PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

o Tris-buffered saline with Tween-20 (TBST)

e Enhanced chemiluminescence (ECL) detection reagents

o Chemiluminescence imaging system

2. Sample Preparation
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Cell Lysates:

o Culture cells to 70-80% confluency.

o Wash cells twice with ice-cold PBS.

o Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.
o Incubate on ice for 30 minutes with occasional vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant containing the protein lysate.

Tissue Homogenates:

[e]

Excise tissue and immediately freeze in liquid nitrogen.

o

Grind the frozen tissue to a fine powder using a mortar and pestle.

[¢]

Add ice-cold RIPA buffer with inhibitors and homogenize further.

o

Follow steps 4-6 from the cell lysate protocol.
. Protein Quantification

Determine the protein concentration of the lysates using a BCA or Bradford assay according
to the manufacturer's instructions.

. SDS-PAGE
Thaw protein lysates on ice.

Mix an appropriate amount of protein (20-40 pg) with Laemmli sample buffer to a final 1x
concentration.

Boil the samples at 95-100°C for 5 minutes.

Load the samples and a molecular weight marker onto a Tris-glycine SDS-PAGE gel.
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Run the gel at 100-120V until the dye front reaches the bottom.
. Protein Transfer
Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.

Assemble the transfer stack according to the manufacturer's instructions for your transfer
apparatus (wet or semi-dry).

Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending
on the system used (e.g., 100V for 1 hour for wet transfer).

. Blocking
After transfer, wash the membrane briefly with TBST.

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle
agitation.

. Antibody Incubation
Primary Antibody:

o Dilute the BNC-1 antibody in blocking buffer to the recommended starting dilution (e.g.,
1:1000).

o Incubate the membrane with the primary antibody solution overnight at 4°C with gentle
agitation.

Washing:
o Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody:

o Dilute the HRP-conjugated secondary antibody in blocking buffer according to the
manufacturer's recommendations.
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o Incubate the membrane with the secondary antibody solution for 1 hour at room
temperature with gentle agitation.

e Final Washes:

o Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Imaging

» Prepare the ECL substrate according to the manufacturer's instructions.

¢ |ncubate the membrane with the ECL substrate for the recommended time.

o Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure
times to avoid signal saturation.

9. Data Analysis

» Analyze the resulting bands to determine the presence and relative abundance of BNC1
protein. The expected band should be around 110 kDa. Use a loading control (e.g., B-actin,
GAPDH) to normalize for protein loading variations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BNC-1 Antibody for Western Blotting: Application Notes
and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667341#bnc-1-antibody-for-use-in-western-blotting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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